1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H10N2O. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The presence of two methyl groups at positions 1 and 6, along with an aldehyde group at position 3, makes this compound unique and of interest in various fields of research.
Mechanism of Action
Target of Action
The primary target of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . The inhibition of FGFRs disrupts the downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The inhibition of FGFRs by the compound disrupts these processes .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells . These effects could potentially be beneficial in the treatment of cancers associated with abnormal FGFR activation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°C This suggests that the compound may be sensitive to oxygen, moisture, or higher temperatures
Biochemical Analysis
Biochemical Properties
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes such as cell growth, differentiation, and angiogenesis . The interaction with FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity. This inhibition can lead to downstream effects on cell signaling pathways, ultimately affecting cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can affect the migration and invasion abilities of cancer cells, making it a potential candidate for cancer therapy . The compound’s impact on gene expression is mediated through its effects on signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, leading to the inhibition of receptor activity . This binding prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways. As a result, the compound can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it may interact with other proteins and enzymes involved in cellular metabolism, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and at temperatures between 2-8°C . Its long-term effects on cellular function require further investigation, particularly in in vitro and in vivo studies. The compound’s degradation products and their potential impact on cellular processes also need to be explored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell proliferation and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including potential damage to normal cells and tissues. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with FGFRs and other proteins can influence metabolic flux and metabolite levels within cells . Additionally, its effects on signaling pathways such as PI3K-Akt can impact cellular energy production and utilization, further affecting metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Its localization and accumulation in certain cellular compartments can influence its activity and effectiveness. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications Its localization in the cytoplasm, nucleus, or other organelles can influence its interactions with biomolecules and its overall biological effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the introduction of the pyrrole ring can be achieved through cyclization reactions involving reagents such as acyl bromides and amines. The aldehyde group can be introduced via formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and the aldehyde group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group, which limits its use in formylation reactions.
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1,6-dimethylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-8(6-13)5-12(2)10(9)11-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXPRIHZKVEZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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